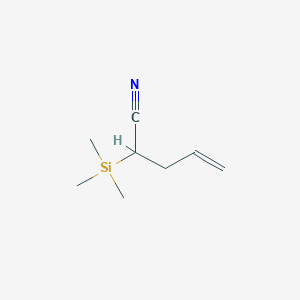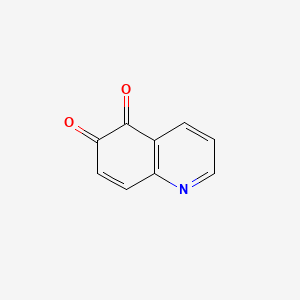
5,6-Quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Quinolinedione is an organic compound with the molecular formula C9H5NO2. It is a derivative of quinoline, characterized by the presence of two ketone groups at the 5th and 6th positions of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Quinolinedione typically involves the oxidation of 8-hydroxyquinoline. One common method employs sodium chlorate in hydrochloric acid as the oxidizing agent. The reaction proceeds under controlled conditions to yield the desired quinolinedione, although the yield can be relatively low due to competing side reactions .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar oxidative pathways as laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Quinolinedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone forms.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions adjacent to the ketone groups.
Common Reagents and Conditions:
Oxidation: Sodium chlorate in hydrochloric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Halogenated quinolinedione derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Quinolinedione has a broad range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential cytotoxic effects against cancer cells.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The biological activity of 5,6-Quinolinedione is largely attributed to its ability to form reactive oxygen species (ROS) through redox cycling. This compound can undergo one-electron reduction to form a semiquinone radical, which can further react with molecular oxygen to produce superoxide anions. These ROS can cause oxidative damage to cellular components, leading to cytotoxic effects. The primary molecular targets include enzymes involved in the electron transport chain and DNA .
Vergleich Mit ähnlichen Verbindungen
5,8-Quinolinedione: Another quinoline derivative with similar redox properties but different substitution patterns.
6,7-Dichloro-5,8-Quinolinedione: Known for its potent anticancer activity.
Streptonigrin: A natural antibiotic containing the quinolinedione moiety, used for its anticancer and antibacterial properties.
Uniqueness: 5,6-Quinolinedione is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other quinolinediones, it has distinct redox properties and a unique mechanism of action that makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
7467-33-6 |
|---|---|
Molekularformel |
C9H5NO2 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
quinoline-5,6-dione |
InChI |
InChI=1S/C9H5NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5H |
InChI-Schlüssel |
YLSMOFSAPNMDOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=O)C2=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


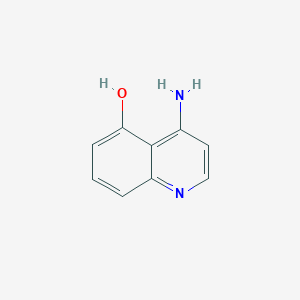
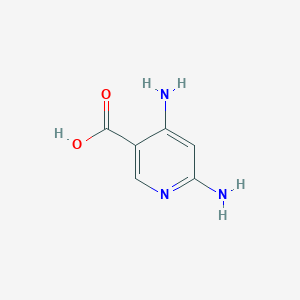
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
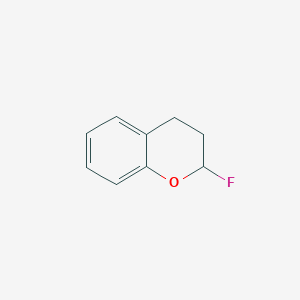
![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)
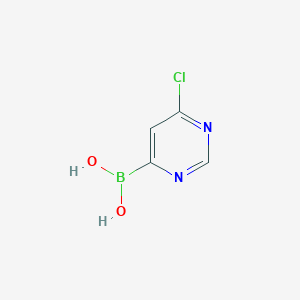


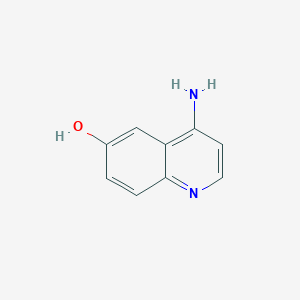
![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)
